molecular formula C18H17N3O2 B564295 Pirodomast CAS No. 108310-20-9

Pirodomast

Cat. No. B564295
CAS RN: 108310-20-9
M. Wt: 307.353
InChI Key: ULGABHCZIJXUFO-UHFFFAOYSA-N
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Description

Pirodomast is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that is produced through a complex synthesis method, and its unique properties make it an attractive candidate for a wide range of research applications. In

Scientific Research Applications

Pirodomast has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. Pirodomast has been shown to have potent anti-inflammatory properties, and may be useful in the development of new drugs for the treatment of inflammatory diseases such as arthritis and asthma. In addition, Pirodomast has been shown to have antitumor activity, and may be useful in the development of new cancer treatments.

Mechanism of Action

The mechanism of action of Pirodomast is complex and not fully understood. However, it is believed that Pirodomast works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and a decrease in the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects
Pirodomast has a number of biochemical and physiological effects that make it an attractive candidate for scientific research. It has been shown to have potent anti-inflammatory properties, which may be useful in the treatment of a wide range of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, it is important to note that the exact biochemical and physiological effects of Pirodomast are not fully understood, and further research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Pirodomast in lab experiments is its potent anti-inflammatory properties. This makes it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases. In addition, Pirodomast has been shown to have antitumor activity, which may be useful in the development of new cancer treatments. However, there are also limitations to using Pirodomast in lab experiments. For example, the synthesis method is complex and time-consuming, which may limit its availability for research purposes. In addition, the exact biochemical and physiological effects of Pirodomast are not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on Pirodomast. One area of research is in the development of new drugs for the treatment of inflammatory diseases. Pirodomast has potent anti-inflammatory properties, and may be useful in the development of new drugs that are more effective than current treatments. In addition, further research is needed to fully understand the mechanism of action of Pirodomast, and to identify other potential applications in scientific research. Finally, the synthesis method of Pirodomast may be optimized to make it more efficient and cost-effective, which would make it more widely available for research purposes.
Conclusion
In conclusion, Pirodomast is a complex chemical compound that has a wide range of potential applications in scientific research. Its potent anti-inflammatory and antitumor properties make it an attractive candidate for the development of new drugs for the treatment of inflammatory diseases and cancer. However, there are also limitations to using Pirodomast in lab experiments, and further research is needed to fully understand its potential applications. Overall, Pirodomast represents a promising area of research that has the potential to make a significant impact on human health.

properties

IUPAC Name

4-hydroxy-1-phenyl-3-pyrrolidin-1-yl-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-16-14-9-6-10-19-17(14)21(13-7-2-1-3-8-13)18(23)15(16)20-11-4-5-12-20/h1-3,6-10,22H,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGABHCZIJXUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148498
Record name Pirodomast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108310-20-9
Record name Pirodomast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108310209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirodomast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRODOMAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S2EOV9V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.5 g (6.5 mM) 2-anilinonicotinic acid, methylester, in dry xylenes at room temperature is added 0.69 g (14.54 M) of sodium hydride (NaH) (50 percent (%) oil emulsion) followed by addition of a small amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature ranging between 85-95 degrees Centigrade (°C.) and 1.05 milliliters (mL) (6.5 mM) of ethyl-1-pyrrolidineacetate in xylene is slowly added over a period of 10 minutes. The reaction mixture is heated for 1 to 3 hours prior to the addition of aliquots of 0.32 g NaH followed by 1.05 mL of ethyl-1-pyrrolidineacetate as described above (total 3 aliquots). Following addition of the aliquots, the reaction mixture is cooled to 0° C., quenched with a slow addition of glacial acetic acid, and then water is added. The product is filtered and washed with water, acetone, methylene chloride, and acetone. The solid then obtained is dried in vacuo to give 1.20 g (60% yield) of title compound, a white solid.
[Compound]
Name
2-anilinonicotinic acid, methylester
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
1.05 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
60%

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